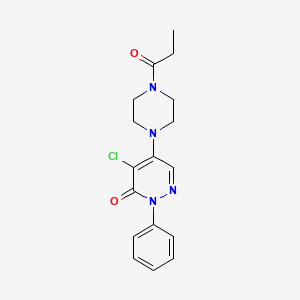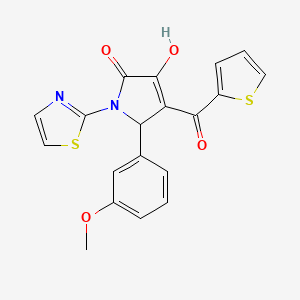![molecular formula C20H23FN2O2S2 B14944924 1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14944924.png)
1-[(4-tert-butylphenyl)sulfonyl]-2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound that features a combination of sulfonyl and sulfanyl groups attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the reaction of the imidazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the imidazole derivative reacts with a fluorobenzyl sulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-CHLOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE
- 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-METHYLBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE
Uniqueness
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-2-[(2-FLUOROBENZYL)SULFANYL]-4,5-DIHYDRO-1H-IMIDAZOLE is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and influence the compound’s reactivity and binding affinity. The combination of sulfonyl and sulfanyl groups also provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H23FN2O2S2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfonyl-2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C20H23FN2O2S2/c1-20(2,3)16-8-10-17(11-9-16)27(24,25)23-13-12-22-19(23)26-14-15-6-4-5-7-18(15)21/h4-11H,12-14H2,1-3H3 |
Clé InChI |
HMUQQQICQKFHTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14944842.png)

![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-](/img/structure/B14944866.png)
![ethyl 3-(4-methylphenyl)-3-({[5-(thiophen-2-yl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B14944867.png)
![Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate](/img/structure/B14944879.png)
![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)

![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
![2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14944923.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14944932.png)
